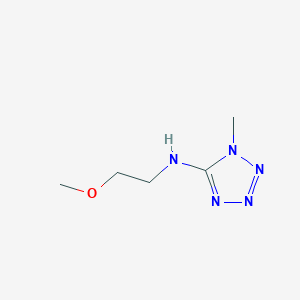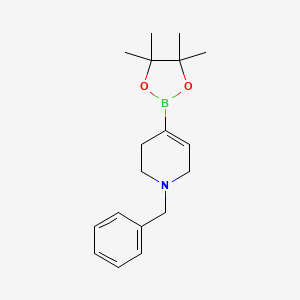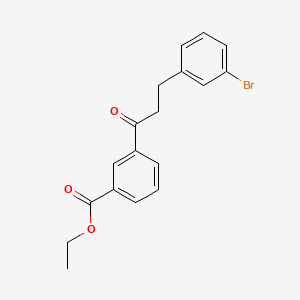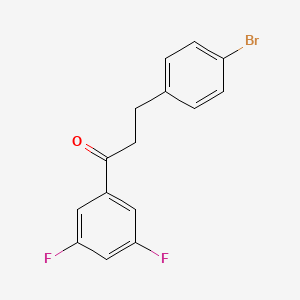
4-(2-Fluorophenyl)piperazine-1-carbothioamide
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase , which plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine.
Mode of Action
If it indeed acts as an acetylcholinesterase inhibitor like its related compounds , it would prevent the breakdown of acetylcholine, thereby increasing both the level and duration of action of this neurotransmitter.
Biochemische Analyse
Biochemical Properties
4-(2-Fluorophenyl)piperazine-1-carbothioamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby affecting neurotransmission . Additionally, it interacts with oxidative stress markers, reducing nitrite levels in plasma . These interactions suggest that this compound may have potential therapeutic applications in managing cognitive decline and oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cholinergic pathway, which is crucial for cognitive functions . Furthermore, its impact on oxidative stress markers indicates its role in cellular defense mechanisms against oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . This inhibition is crucial for its potential therapeutic effects on cognitive functions. Additionally, it modulates gene expression related to oxidative stress, further highlighting its role in cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with minimal degradation . Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase and reduced oxidative stress markers, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits acetylcholinesterase and reduces oxidative stress markers without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It primarily affects the cholinergic pathway by inhibiting acetylcholinesterase . Additionally, it influences oxidative stress pathways by modulating the levels of oxidative stress markers . These interactions suggest that this compound may have broad implications for cellular metabolism and defense mechanisms.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to accumulate in specific tissues, such as the brain and liver, where it exerts its effects . The compound’s localization and accumulation are crucial for its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in the synaptic cleft is critical for its inhibitory effects on acetylcholinesterase . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as diethylene glycol monomethyl ether . The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for 3 minutes . After the reaction, the mixture is cooled, and the solvent is removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluorophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)piperazine: A closely related compound used in the synthesis of N,N-disubstituted piperazines.
1-(2-Fluorophenyl)piperazine: Another similar compound with applications in receptor binding studies.
Uniqueness
4-(2-Fluorophenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern and the presence of a carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMJPWGWRQPXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1373682.png)


![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)


![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)






